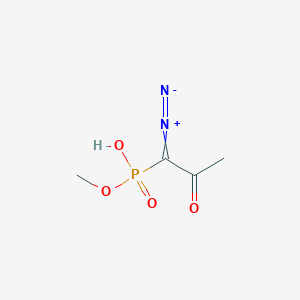
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate
Vue d'ensemble
Description
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a chemical compound that has gained much attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative, which has been found to possess various biological activities.
Applications De Recherche Scientifique
Comprehensive Analysis of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate Applications
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different domains:
Organic Synthesis: This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules through multi-component reactions like the Biginelli reaction . Its structure allows for the introduction of additional functional groups, enabling the synthesis of a wide range of heterocyclic compounds.
Medicinal Chemistry: In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The quinoxaline moiety is a core structure in many drugs, and modifications at the 5-carboxylate position may lead to new candidates with potential anticancer or antimicrobial activities .
Material Science: The compound’s robust structure makes it suitable for material science applications, where it could be used in the development of new polymers or coatings with specific mechanical or chemical properties.
Catalysis: Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate might act as a ligand in catalytic systems. Its ability to coordinate with metals can be harnessed to create catalysts for various chemical reactions, potentially improving efficiency and selectivity.
Biological Studies: The compound’s potential biological activity makes it a candidate for studies in biochemistry and cell biology. It could be used to probe the function of enzymes or receptors, particularly those involved in cellular signaling pathways.
Analytical Chemistry: As a standard or reagent, this compound could be employed in analytical chemistry to develop new assays or diagnostic tools. Its unique chemical signature allows for its use in spectroscopy or chromatography.
Environmental Science: In environmental science, the compound could be studied for its degradation products and their impact on ecosystems. Understanding its breakdown could inform the design of more environmentally friendly chemicals.
Computational Chemistry: Finally, in computational chemistry, the compound can be used to model interactions with biological macromolecules or to simulate its behavior in different environments, aiding in the prediction of its properties and reactivity.
Each of these applications offers a unique avenue for scientific exploration, and further research could unveil additional uses for this versatile compound.
MDPI article on the synthesis of related compounds using the Biginelli reaction. MDPI article on the biological activity of novel Cu (II) complexes of related compounds.
Propriétés
IUPAC Name |
methyl 3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-10(14)13-8-5-3-4-7(9(8)12-6)11(15)16-2/h3-6,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLODFKIYPKZFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)



![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)



![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)